ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl bromoacetate, sodium carbonate, and various organic solvents .
Chemical Reactions Analysis
Ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as anti-tumor and anti-viral properties.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate: Similar in structure but with a naphthalene sulfonamido group instead of a phenylsulfonyl isonicotinamido group.
Ethyl 5-nitrobenzofuran-2-carboxylate: Contains a nitro group instead of the phenylsulfonyl isonicotinamido group.
Ethyl 2-methyl-5-(N-(benzo[d]thiazol-2-ylamino)benzofuran-3-carboxylate: Contains a benzo[d]thiazol-2-ylamino group instead of the phenylsulfonyl isonicotinamido group
Properties
IUPAC Name |
ethyl 5-[benzenesulfonyl(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6S/c1-3-31-24(28)22-16(2)32-21-10-9-18(15-20(21)22)26(23(27)17-11-13-25-14-12-17)33(29,30)19-7-5-4-6-8-19/h4-15H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAFQTVHMLMYPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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